2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorobenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
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Overview
Description
The compound “2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorobenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” is a complex organic molecule that contains several functional groups. These include a benzo[d][1,3]dioxole group, a carboxamide group, a fluorobenzyl group, and a tetrahydrobenzo[d]thiazole group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d][1,3]dioxole group is a type of aromatic ether, the carboxamide group is a type of amide, the fluorobenzyl group is a type of aromatic halide, and the tetrahydrobenzo[d]thiazole group is a type of heterocyclic compound .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The presence of several different functional groups means that it could potentially undergo a wide range of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the functional groups present. These could include its melting point, boiling point, solubility in various solvents, and reactivity with different reagents .Scientific Research Applications
Synthesis and Biological Activity
Antibacterial Agents : A study by Palkar et al. (2017) reports on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as novel antibacterial agents, demonstrating promising activity against Staphylococcus aureus and Bacillus subtilis without cytotoxicity to mammalian cells Palkar et al., 2017.
Antimicrobial Activities : Mhaske et al. (2011) synthesized substituted thiazole carboxamides exhibiting effective antimicrobial activities against both Gram-positive and Gram-negative bacteria, highlighting the versatility of thiazole derivatives in combating microbial infections Mhaske et al., 2011.
Antitumor and Cytotoxic Activities : Various studies have synthesized and evaluated the cytotoxic and antitumor activities of thiazole and benzodioxole derivatives. These compounds have shown promising results in inhibiting the growth of cancer cells, suggesting potential applications in cancer therapy. Notably, compounds have been designed to target specific cancer cell lines, demonstrating the potential of these derivatives in precision medicine Deady et al., 2005.
Enzyme Inhibition : The study by Jeankumar et al. (2013) focused on thiazole-aminopiperidine hybrid analogues as inhibitors of Mycobacterium tuberculosis GyrB, highlighting the potential of thiazole derivatives in developing novel antimicrobial agents Jeankumar et al., 2013.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O4S/c24-15-7-4-13(5-8-15)11-25-22(29)16-2-1-3-19-20(16)26-23(32-19)27-21(28)14-6-9-17-18(10-14)31-12-30-17/h4-10,16H,1-3,11-12H2,(H,25,29)(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGDHDMDQUUUMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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